Neodymium nitrate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

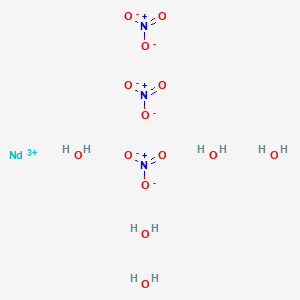

Neodymium nitrate pentahydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·5H₂O. It is typically encountered as a vibrant pink or violet solid. This compound is a hydrate form of neodymium nitrate, where neodymium is in the +3 oxidation state. This compound is used in various applications, including the extraction and purification of neodymium from its ores .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium nitrate pentahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, but on a larger scale. The process involves the controlled reaction of neodymium oxide with nitric acid, followed by crystallization and purification steps to obtain the desired hydrate form .

Types of Reactions:

Thermal Decomposition: this compound decomposes upon heating to form neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Oxidation and Reduction: Neodymium nitrate can undergo redox reactions, where neodymium can be reduced to lower oxidation states or oxidized to higher states under specific conditions.

Substitution Reactions: Neodymium nitrate can participate in substitution reactions with other anions, leading to the formation of different neodymium salts.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at elevated temperatures, around 328 K to 383 K.

Redox Reactions: Involves reagents such as reducing agents (e.g., hydrogen gas) or oxidizing agents (e.g., oxygen gas).

Substitution Reactions: Conducted in aqueous solutions with various anions (e.g., chloride, sulfate).

Major Products:

Thermal Decomposition: Neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Redox Reactions: Various neodymium compounds depending on the specific reaction conditions.

Substitution Reactions: Different neodymium salts (e.g., neodymium chloride, neodymium sulfate).

Scientific Research Applications

Mechanism of Action

The mechanism of action of neodymium nitrate pentahydrate involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Neodymium nitrate pentahydrate can be compared with other similar compounds, such as:

- Praseodymium nitrate pentahydrate (Pr(NO₃)₃·5H₂O)

- Samarium nitrate pentahydrate (Sm(NO₃)₃·5H₂O)

- Europium nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

- Terbium nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

Uniqueness:

- Color: this compound exhibits a unique vibrant pink or violet color, which distinguishes it from other rare earth nitrates .

- Applications: While similar compounds have overlapping applications, this compound is particularly valued for its role in the production of neodymium magnets and its potential use in biological imaging .

Biological Activity

Neodymium nitrate pentahydrate (Nd(NO₃)₃·5H₂O) is a rare earth metal compound that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article focuses on its biological activity, exploring relevant research findings, case studies, and data tables that illustrate its effects and applications.

This compound is a hydrated salt of neodymium, a lanthanide element. Its chemical structure includes neodymium ions coordinated with nitrate ions and water molecules, which contribute to its solubility and reactivity. The compound is typically characterized by the following properties:

- Molecular Formula : H₁₀N₃O₁₄Nd

- Molar Mass : 367.50 g/mol

- Appearance : Crystalline solid, often appearing as yellow-green crystals.

Biological Activity Overview

The biological activity of neodymium compounds, including this compound, has been studied primarily in the context of their cytotoxicity, antibacterial properties, and potential use in drug delivery systems.

Cytotoxicity Studies

Research indicates that neodymium compounds can exhibit cytotoxic effects on various cell lines. A study focusing on the cytotoxicity of lanthanide nitrates reported that this compound demonstrated significant toxicity against human cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 25 | Oxidative stress induction |

| MCF-7 (breast) | 30 | Apoptosis via mitochondrial pathway |

| A549 (lung) | 20 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a reduction in cell viability and promoted apoptosis through the activation of caspase pathways.

- Antibacterial Efficacy : Another study assessed the antibacterial effects of this compound against multidrug-resistant strains of bacteria. The findings demonstrated that the compound could effectively inhibit bacterial growth, suggesting its potential as an alternative antimicrobial agent.

Research Findings

Recent literature emphasizes the importance of understanding the biological implications of neodymium compounds. For instance:

- A review highlighted that lanthanides, including neodymium, could be utilized in targeted drug delivery systems due to their unique coordination chemistry and biocompatibility.

- Research on the thermodynamic stability of neodymium complexes suggests potential applications in biomedical fields, particularly in imaging and therapy.

Properties

IUPAC Name |

neodymium(3+);trinitrate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.